molecular formula C21H26N2O2 B2662312 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 302804-44-0

5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2662312
CAS No.: 302804-44-0
M. Wt: 338.451
InChI Key: YVMKBJWHBSKBQW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoindole-1,3-dione class, characterized by a bicyclic framework with a maleimide-like core. The substitution pattern includes 5,6-dimethyl groups on the isoindole ring and a 4-(piperidin-1-yl)phenyl moiety at the 2-position. Piperidin-1-yl groups are known to enhance lipophilicity and modulate receptor-binding interactions due to their basicity and steric bulk .

Properties

IUPAC Name

5,6-dimethyl-2-(4-piperidin-1-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-14-12-18-19(13-15(14)2)21(25)23(20(18)24)17-8-6-16(7-9-17)22-10-4-3-5-11-22/h6-9,18-19H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKBJWHBSKBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, and it features a tetrahydroisoindole core structure with piperidine and dimethyl substituents. The presence of these functional groups contributes to the compound's biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The isoindole core is known to exhibit anti-inflammatory and antitumor properties by modulating signaling pathways associated with cell proliferation and apoptosis.

1. Antitumor Activity

Several studies have demonstrated the potential antitumor effects of similar isoindole derivatives. For example:

  • In vitro studies have shown that isoindole derivatives can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating significant cytotoxicity.
  • Mechanism of action includes the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokine production has been noted:

  • Research indicates that similar compounds can reduce tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, suggesting a role in modulating immune responses .
  • The inhibition of NF-kB signaling pathway has been implicated as a mechanism through which these compounds exert their anti-inflammatory effects .

Case Study 1: Anticancer Activity

A study focused on a series of isoindole derivatives reported that modifications at specific positions on the isoindole ring significantly enhanced antitumor activity. In particular:

  • Compounds with electron-donating groups exhibited improved efficacy against A549 lung cancer cells.
  • The study found that the presence of a piperidine moiety was crucial for maintaining activity against tumor cell lines, highlighting structure-activity relationships (SAR) within this class of compounds .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation assessed the anti-inflammatory properties of a related compound in a murine model of arthritis:

  • The compound demonstrated a significant reduction in paw swelling and joint destruction compared to controls.
  • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, correlating with reduced levels of inflammatory markers in serum .

Data Summary

Activity TypeObserved EffectReference
AntitumorIC50 values < 10 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-α production
Apoptosis InductionActivation of caspases

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroisoindole core fused with a piperidine ring , along with two methyl groups and a phenyl group. These structural elements contribute to its biological activity and chemical reactivity, making it a candidate for pharmacological investigations.

Structural Comparison

Compound NameStructural FeaturesUnique Properties
5-Methyl-2-(4-piperidinyl)phenolPiperidine ring; phenolic OHAntioxidant properties
6-MethylisoindoleIsoindole core; no piperidinePotential neuroprotective effects
4-(Piperidin-1-yl)anilinePiperidine; amino groupKnown for anti-cancer activity

Biological Activities

Research indicates that 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibits significant biological activities including:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to various diseases. Its ability to bind to specific receptors suggests that it could modulate the activity of certain enzymes effectively.

Pharmacological Investigations

Several studies have highlighted its interactions with molecular targets. For instance:

  • Receptor Binding : The compound's structure allows it to interact with various biological targets effectively. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic applications.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through receptor-mediated pathways .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds, suggesting that modifications in the isoindole structure could enhance neuroprotection against oxidative stress in neuronal cells .

Synthesis and Optimization

The synthesis of 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common synthetic routes include:

  • Starting Materials : Utilization of piperidine derivatives and isoindole precursors.
  • Reaction Conditions : Specific solvents and temperature control are employed to optimize yields and selectivity.
  • Purification Techniques : Advanced purification methods such as recrystallization and chromatography are used to enhance the purity of the final product.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related tetrahydroisoindole-1,3-diones, highlighting substituent-driven differences:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound (4-piperidin-1-ylphenyl) C₂₁H₂₅N₂O₂ 337.44 Piperidinyl (bulky amine) Enhanced lipophilicity; potential CNS activity
5,6-Dimethyl-2-[2-(trifluoromethyl)phenyl] C₁₇H₁₆F₃NO₂ 323.31 Trifluoromethyl (electron-withdrawing) High electronegativity; metabolic stability
2-(2-Ethoxyphenyl)-5,6-dimethyl C₁₈H₂₁NO₃ 299.37 Ethoxy (electron-donating) Improved aqueous solubility
2-[4-(Dimethylamino)phenyl]-5,6-dimethyl C₁₈H₂₂N₂O₂ 298.39 Dimethylamino (polar, basic) pH-dependent solubility; fluorescence
2-(4-Ethoxyphenyl)-5,6-dimethyl C₁₈H₂₁NO₃ 299.37 Ethoxyphenyl (moderate polarity) Intermediate lipophilicity

Key Observations :

  • Piperidinyl Group: The target compound’s piperidinyl substituent likely enhances blood-brain barrier penetration compared to smaller groups like ethoxy or dimethylamino .
  • Trifluoromethyl Group : The CF₃ group in increases metabolic resistance due to its strong electron-withdrawing nature, making it suitable for prolonged biological activity.
  • Ethoxy vs. Dimethylamino: Ethoxy derivatives (e.g., ) exhibit better solubility in polar solvents, while dimethylamino analogs (e.g., ) may show pH-responsive behavior.

Stereochemical Considerations

While the target compound’s stereochemistry is unspecified in the evidence, analogs like (3aR,4S,7R,7aR)-configured derivatives demonstrate the importance of stereocenters in biological activity. Racemic mixtures or undefined stereochemistry may limit therapeutic utility without enantiomeric resolution.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Fractional factorial design identifies critical variables with minimal experiments .
  • Response Surface Methodology (RSM) refines optimal conditions after initial screening. Example workflow:
ParameterLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)1224
Post-analysis via ANOVA determines significance of interactions.

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve stereochemistry and confirm the isoindole-dione scaffold .
  • NMR spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR with DEPT-135 to assign methyl and piperidinyl protons. Compare experimental data with NIST-standardized reference spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching.

Q. How can computational tools aid in predicting physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to predict solubility and reactivity .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers for permeability studies .
  • ADMET Prediction Software : Estimate pharmacokinetic parameters (e.g., LogP, CYP450 inhibition) using tools like SwissADME.

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphs .
  • Differential Scanning Calorimetry (DSC) : Identify thermal events (e.g., melting points, glass transitions) unique to each form.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity.

Q. What strategies are effective in elucidating its reaction mechanisms in catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
  • In-situ FTIR/Raman Spectroscopy : Monitor intermediate formation during reactions.
  • Computational Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to map transition states and energy barriers .

Q. How can in vitro/in vivo interactions with biological targets be systematically validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KDK_D) to receptors like kinases or GPCRs.
  • Enzyme Inhibition Assays : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.

Data Contradiction & Validation

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate IC50_{50} values using fluorescence polarization (FP) and calorimetric methods (e.g., Microscale Thermophoresis) .
  • Batch-to-Batch Purity Analysis : Quantify impurities (>0.1%) via HPLC-UV/ELSD to rule out synthetic variability .
  • Structured Meta-Analysis : Apply statistical weighting to datasets from peer-reviewed studies to identify outliers .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • GHS Compliance : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315 for skin irritation) and PPE requirements (gloves, fume hoods) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines.

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